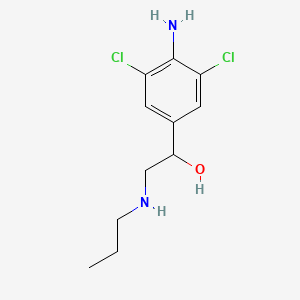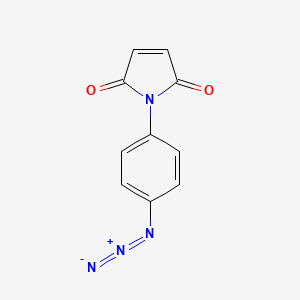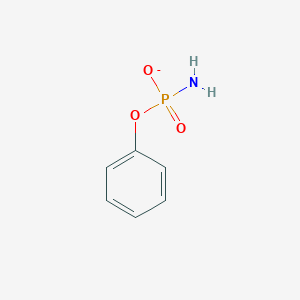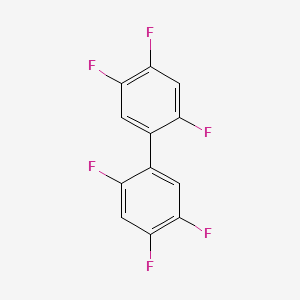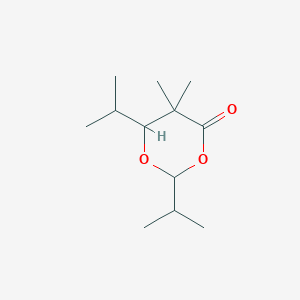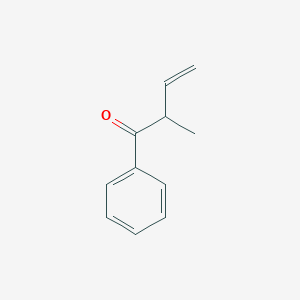
Butyl(diethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(diethyl)alumane: is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of aluminum bonded to butyl and diethyl groups, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl(diethyl)alumane can be synthesized through several methods. One common approach involves the reaction of diethylaluminum chloride with butyllithium. This reaction typically occurs in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The reaction can be represented as follows:
Et2AlCl+BuLi→Bu(Et)2Al+LiCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is carefully controlled to ensure high yields and purity of the final product. The use of specialized equipment to handle the reactive intermediates is crucial to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl(diethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can act as a reducing agent in certain organic reactions.
Substitution: Participates in nucleophilic substitution reactions, where the butyl or diethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as molecular oxygen or hydrogen peroxide.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Commonly uses halides or other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Produces aluminum oxides and other oxidized species.
Reduction: Yields reduced organic compounds and aluminum by-products.
Substitution: Results in the formation of new organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Butyl(diethyl)alumane is widely used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds and in the preparation of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between organoaluminum compounds and biological molecules. Its reactivity with various functional groups makes it a useful tool in biochemical studies.
Medicine: While not commonly used directly in medicine, the compound’s derivatives and related compounds are investigated for potential therapeutic applications, including as catalysts in drug synthesis.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of plastics and resins.
Mécanisme D'action
Mechanism: The mechanism by which butyl(diethyl)alumane exerts its effects involves the formation of reactive intermediates that can interact with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of new bonds and the transformation of organic molecules.
Molecular Targets and Pathways: The primary molecular targets of this compound are functional groups such as carbonyls, halides, and unsaturated bonds. The pathways involved typically include nucleophilic addition, substitution, and elimination reactions.
Comparaison Avec Des Composés Similaires
Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Aluminum isopropoxide: Commonly used in the preparation of aluminum-based catalysts.
Uniqueness: Butyl(diethyl)alumane is unique due to its specific combination of butyl and diethyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its versatility in various applications, from organic synthesis to industrial production, highlights its importance in the field of organometallic chemistry.
Propriétés
IUPAC Name |
butyl(diethyl)alumane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3-4H2,2H3;2*1H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVDLPUQZHMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Al](CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Al |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587194 |
Source


|
| Record name | Butyl(diethyl)alumane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42240-28-8 |
Source


|
| Record name | Butyl(diethyl)alumane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


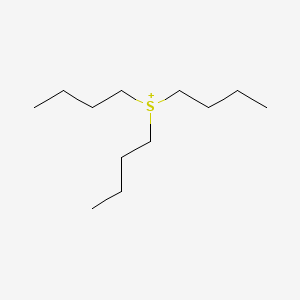
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
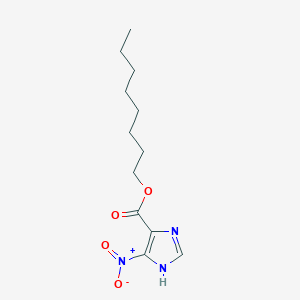

![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
